Cas no 895465-07-3 (N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide)

N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide is a specialized organic compound featuring both acetylphenyl and chlorobenzenesulfonyl functional groups. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the 4-chlorobenzenesulfonyl moiety may enhance stability and reactivity, while the acetylphenyl group offers opportunities for further derivatization. This compound is likely valued for its precise structural properties, which could facilitate targeted modifications in drug discovery or material science applications. Proper handling and storage are recommended due to its reactive functional groups. Analytical characterization typically includes HPLC, NMR, and mass spectrometry for quality assurance.
N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide structure
895465-07-3 structure
Product Name:N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide
CAS No:895465-07-3
MF:C17H16ClNO4S
MW:365.83124256134
CID:6057282
PubChem ID:7254317
Update Time:2025-06-09

N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide
    • Propanamide, N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfonyl]-
    • 895465-07-3
    • SR-01000021327
    • SR-01000021327-1
    • AKOS007993678
    • N-(3-acetylphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
    • F2536-1061
    • N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide
    • Z30816606
    • Inchi: 1S/C17H16ClNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21)
    • InChI Key: BJYAJTIBAIMVLV-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(C(C)=O)=C1)(=O)CCS(C1=CC=C(Cl)C=C1)(=O)=O

Computed Properties

  • Exact Mass: 365.0488569g/mol
  • Monoisotopic Mass: 365.0488569g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.361±0.06 g/cm3(Predicted)
  • Boiling Point: 637.9±55.0 °C(Predicted)
  • pka: 13.47±0.70(Predicted)

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Additional information on N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide

Professional Introduction to N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS No. 895465-07-3)

N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS No. 895465-07-3) is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, combines acetyl and chlorobenzenesulfonyl functional groups, making it a promising candidate for various biochemical applications.

The molecular formula of this compound can be represented as C17H15ClNO4, which underscores its complex composition. The presence of both acetyl and sulfonyl groups in its structure suggests potential biological activities, including interactions with biological targets such as enzymes and receptors. These features make it an intriguing subject for further investigation in drug discovery and development.

In recent years, there has been a growing interest in the synthesis and characterization of compounds that exhibit dual functionality, such as N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide. The acetyl group is known to enhance the solubility and bioavailability of molecules, while the chlorobenzenesulfonyl moiety can contribute to binding affinity and selectivity. This combination has led to its exploration in the design of novel therapeutic agents.

The synthesis of N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to achieve high yields and purity. These techniques are crucial in ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The compound's potential applications extend to various areas of biomedical research. For instance, its structural features suggest that it may interact with proteins involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. Additionally, its ability to cross the blood-brain barrier could make it useful in treating neurological disorders.

Evaluation of N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide's pharmacological properties has been conducted through both in vitro and in vivo studies. In vitro assays have revealed interesting interactions with certain enzymes, indicating a possible role in modulating metabolic pathways. In vivo studies have shown promising results in animal models, particularly in terms of reducing inflammation and pain responses.

The compound's stability under various conditions is another critical aspect that has been thoroughly investigated. Studies have demonstrated its stability at room temperature and under controlled storage conditions, which is essential for practical pharmaceutical applications. Furthermore, its solubility profile has been examined to optimize formulations for oral or injectable administration.

The safety profile of N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide is a key consideration in its development as a potential therapeutic agent. Preliminary toxicology studies have shown minimal adverse effects at tested doses, suggesting a favorable safety profile. However, further comprehensive toxicological assessments are necessary to fully understand its long-term effects.

The integration of computational chemistry techniques has played a significant role in understanding the behavior of N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide. Molecular docking studies have provided insights into its binding interactions with biological targets, aiding in the design of more effective derivatives. Additionally, quantum mechanical calculations have helped elucidate its electronic properties, which are crucial for predicting reactivity and stability.

The future prospects for N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area.

In conclusion, N-(3-acetylphenyl)-3-(4-chlorobenzenesulfonyl)propanamide (CAS No. 895465-07-3)) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and promising biological activities position it as a valuable compound for further development. As research continues to uncover new applications and optimize its properties, this compound is poised to make substantial contributions to the field of medicinal chemistry.

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